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  • Product: 6-(4-Aminostyryl)picolinic acid

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 6-(4-Aminostyryl)picolinic acid (CB-7921220) in Adenylate Cyclase Inhibition

Executive Summary Adenylyl cyclases (ACs) are integral membrane proteins responsible for catalyzing the conversion of adenosine triphosphate (ATP) into the ubiquitous second messenger cyclic AMP (cAMP)[]. Mammals possess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenylyl cyclases (ACs) are integral membrane proteins responsible for catalyzing the conversion of adenosine triphosphate (ATP) into the ubiquitous second messenger cyclic AMP (cAMP)[]. Mammals possess nine membrane-bound AC isoforms (AC1–AC9), each exhibiting distinct tissue distributions and regulatory profiles[2]. The therapeutic potential of targeting specific AC isoforms—such as AC1 for chronic pain and AC5/AC6 for cardiovascular diseases—has driven the search for isoform-selective inhibitors[2].

Historically, AC inhibitors (e.g., SQ22,536) were adenine-based, often lacking true isoform selectivity due to the highly conserved nature of the ATP-binding pocket across the catalytic domains[2]. However, the characterization of 6-(4-Aminostyryl)picolinic acid (commercially known as CB-7921220; CAS: 115453-99-1) represents a paradigm shift[3]. As a non-adenine-based small molecule, it provides a novel scaffold for probing AC1 and AC6 with unprecedented selectivity, offering a critical tool for both basic research and targeted drug development[3],[2].

Molecular Profile & Structural Biology

The Catalytic Core and Isoform Selectivity

All membrane-bound ACs feature a catalytic core formed by the interface of two cytoplasmic domains, C1a and C2a[2]. While the primary sequence of this core is highly conserved, subtle topological variations exist. 6-(4-Aminostyryl)picolinic acid operates via competitive modulation at the ATP binding site within this C1/C2 cleft[2].

Unlike traditional inhibitors, this picolinic acid derivative lacks the adenine chemical signature[2]. This structural divergence allows it to exploit the unique micro-environments of specific AC isoforms. According to foundational pharmacological screens by, CB-7921220 selectively targets AC1 and AC6[2]. At a concentration of 100 μM, it reduces the activity of these specific isoforms by approximately 60%, while demonstrating virtually no inhibitory effect on AC2 and AC5[3].

Mechanism of Action Diagram

Pathway GPCR GPCR Gas Gαs Protein GPCR->Gas Activates AC Adenylyl Cyclase (AC1 / AC6) Gas->AC Stimulates ATP ATP ATP->AC Substrate cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Inhibitor CB-7921220 (Inhibitor) Inhibitor->AC Blocks Catalytic Site

Fig 1: Mechanism of AC1/AC6 inhibition by CB-7921220 in the cAMP signaling pathway.

Quantitative Data: Inhibition Profile

The table below summarizes the isoform-selective inhibition profile of 6-(4-Aminostyryl)picolinic acid. Data is normalized against baseline cAMP production stimulated by 50 μM forskolin[3],[2].

Adenylyl Cyclase IsoformInhibitor Concentration% Inhibition of cAMP ProductionPharmacological Implication
AC1 100 μM~60%Validated Target (Primary)
AC6 100 μM~60%Validated Target (Primary)
AC2 100 μM0%Negative Control / Non-Target
AC5 100 μM0%Negative Control / Non-Target

Note: The stark contrast between AC1/AC6 and AC2/AC5 highlights the compound's utility in dissecting isoform-specific physiological roles without off-target cAMP suppression[3].

Experimental Workflows: A Self-Validating System

As an application scientist, I emphasize that robust pharmacological profiling requires a self-validating assay system. The following protocol leverages recombinant Spodoptera frugiperda (Sf9) cell membranes[3],[2].

The Causality Behind the Protocol:

  • Why Sf9 Membranes? Insect cells lack the complex endogenous mammalian GPCR/AC background. This provides a "clean" physiological chassis to express and assay individual human AC isoforms in total isolation[2].

  • Why Forskolin Stimulation? Forskolin directly binds the C1/C2 catalytic core, maximally stimulating cAMP production independently of upstream G-protein activation[2]. This creates a massive signal-to-noise window, ensuring that any observed reduction in cAMP is strictly due to the inhibitor's direct action at the catalytic site, rather than upstream GPCR interference[3].

  • Why AC2/AC5 as Controls? Including non-target isoforms proves the non-adenine scaffold's selectivity, validating that the inhibition is not merely a generalized toxic or denaturing effect on the enzyme[3],[2].

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture Sf9 cells and infect with baculovirus vectors encoding specific human AC isoforms (e.g., AC1, AC2, AC5, AC6).

    • Harvest cells at 48-72 hours post-infection. Lyse and isolate the membrane fractions via ultracentrifugation to concentrate the membrane-bound ACs.

  • Compound Incubation:

    • Resuspend 6-(4-Aminostyryl)picolinic acid (CB-7921220) in 100% DMSO[2].

    • Dilute the compound into the assay buffer (maintaining final DMSO < 5% to prevent solvent-induced enzyme denaturation)[2].

    • Pre-incubate the Sf9 membranes with 100 μM of the inhibitor for 15 minutes at 30°C.

  • Enzymatic Stimulation:

    • Introduce 50 μM Forskolin alongside the substrate (ATP) and a regenerating system (creatine phosphate/creatine kinase) to maintain steady ATP levels[2].

    • Allow the catalytic reaction to proceed for 20 minutes.

  • cAMP Quantification:

    • Terminate the reaction by boiling or adding a stop solution (e.g., 0.1 M HCl).

    • Quantify the generated cAMP using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Data Normalization & Validation:

    • Calculate the percentage of inhibition relative to the vehicle control (DMSO + Forskolin). Validate the assay by confirming ~0% inhibition in the AC2 and AC5 control wells[3].

Experimental Workflow Diagram

Workflow Step1 1. Sf9 Membrane Preparation (Isolate specific AC isoforms) Step2 2. Compound Incubation (Add 100 μM CB-7921220) Step1->Step2 Step3 3. Forskolin Stimulation (Activate AC catalytic core) Step2->Step3 Step4 4. cAMP Quantification (Competitive Immunoassay) Step3->Step4 Step5 5. Selectivity Validation (Compare AC1/AC6 vs AC2/AC5) Step4->Step5

Fig 2: Self-validating experimental workflow for assessing AC isoform-selective inhibition.

Conclusion & Future Perspectives

The identification of 6-(4-Aminostyryl)picolinic acid (CB-7921220) successfully demonstrates that non-adenine chemical structures can selectively target the ATP binding site of adenylyl cyclases[2]. By reliably inhibiting AC1 and AC6 without disrupting AC2 and AC5[3], this compound serves as an invaluable tool compound. For drug development professionals, utilizing this scaffold could pave the way for next-generation therapeutics aimed at mitigating chronic pain (via AC1) or heart failure pathways (via AC6) without triggering the systemic side effects associated with pan-AC inhibition.

References

  • Brand, C.S., Hocker, H.J., Gorfe, A.A., et al. (2013). Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds. Journal of Pharmacology and Experimental Therapeutics, 347(2), 265-275. URL: [Link]

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Exploratory

Isoform Selectivity of 6-(4-Aminostyryl)picolinic acid for Adenylate Cyclase 1 and 6: A Technical Guide

Target Audience: Researchers, Molecular Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The nine membrane-bound mammalian isoforms of adenylyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Molecular Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The nine membrane-bound mammalian isoforms of adenylyl cyclase (AC) are responsible for converting ATP into cyclic AMP (cAMP), a ubiquitous second messenger crucial for intracellular signal transduction. Because AC isoforms exhibit distinct tissue distributions and regulatory mechanisms, targeting specific isoforms holds immense therapeutic potential. For instance, inhibiting AC1 is a promising strategy for pain management, whereas modulating AC5/AC6 has profound implications for cardiovascular disease[1].

However, the high conservation of the catalytic C1/C2 domains across AC isoforms has historically hindered the development of truly selective inhibitors. 6-(4-Aminostyryl)picolinic acid (also known as CB-7921220 ) is a novel small-molecule inhibitor identified via structure-based virtual screening. It demonstrates a unique pharmacological profile: it selectively inhibits AC1 and AC6 while sparing AC2 and AC5[1]. This guide synthesizes the molecular pharmacology, structural basis, and validated experimental workflows for utilizing this compound in cAMP signaling research.

Molecular Pharmacology & Structural Basis

CB-7921220 (CAS: 115453-99-1) lacks the traditional adenine chemical signature found in many classical AC inhibitors (such as Ara-A or SQ22,536). Instead, it was discovered through virtual local docking to the catalytic site of the 2′,3′-dideoxy-ATP (ddATP)-bound conformation of adenylyl cyclase[1].

Mechanism of Action

The compound targets the ATP binding pocket within the catalytic core formed by the C1 and C2 domains. Virtual docking screens predict that 6-(4-Aminostyryl)picolinic acid adopts a binding conformation highly similar to ATP and classical P-site inhibitors[2]. This shared binding modality explains its competitive inhibition of cAMP catalysis. However, because the ATP binding pockets of AC1 and AC6 share significant structural homology, the compound cannot distinguish between these two specific isoforms, resulting in dual AC1/AC6 susceptibility[2].

Pathway Stimulus Forskolin / Gαs AC Adenylyl Cyclase (AC1 / AC6 Isoforms) Stimulus->AC Activates cAMP cAMP Production (Reduced by 60% at 100 µM) AC->cAMP Catalysis (Inhibited) ATP ATP (Substrate) ATP->AC Binds Catalytic Core Inhibitor 6-(4-Aminostyryl)picolinic acid (CB-7921220) Inhibitor->AC Competes at ATP Binding Site Downstream PKA Activation & Cellular Response cAMP->Downstream Second Messenger

Caption: Mechanism of AC1/AC6 inhibition by 6-(4-Aminostyryl)picolinic acid.

Isoform Selectivity Profile

The selectivity of 6-(4-Aminostyryl)picolinic acid was rigorously profiled against a panel of transmembrane AC isoforms expressed in Sf9 cell membranes[1]. The data reveals a distinct preference for AC1 and AC6 over AC2 and AC5.

Table 1: Selectivity Profile of 6-(4-Aminostyryl)picolinic acid (100 µM)[1]

Adenylyl Cyclase IsoformActivity Status (vs. 50 µM Forskolin Baseline)Selectivity Classification
AC1 Reduced by ~60%Susceptible
AC2 No significant effectResistant
AC5 No significant effectResistant
AC6 Reduced by ~60%Susceptible

Note: The lack of selectivity between AC1 and AC6 highlights the structural convergence of their respective ATP binding pockets, whereas the resistance of AC2 and AC5 suggests divergent steric or electrostatic environments in their catalytic clefts.

Experimental Workflow & Self-Validating Protocols

To accurately reproduce the isoform selectivity profile of 6-(4-Aminostyryl)picolinic acid, researchers must employ a highly controlled, self-validating in vitro assay.

Why Sf9 Membranes?

Causality Insight: Spodoptera frugiperda (Sf9) insect cells are utilized because they possess an extremely low endogenous mammalian AC background. When infected with baculovirus encoding specific human AC isoforms, the measured cAMP production is exclusively driven by the exogenously expressed isoform, preventing confounding noise from native cyclases[1].

Workflow Cell Sf9 Cell Culture & Baculovirus Infection Membrane Membrane Isolation (Ultracentrifugation) Cell->Membrane Harvest Assay In Vitro AC Assay (Forskolin + ATP + Inhibitor) Membrane->Assay 50 µM Forskolin Detection cAMP Quantification (Radiometric/HTRF) Assay->Detection Stop Reaction Analysis Data Analysis (Selectivity Profiling) Detection->Analysis IC50 Calculation

Caption: Experimental workflow for profiling AC isoform selectivity using Sf9 membranes.

Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Expression: Infect Sf9 cells with recombinant baculovirus encoding either AC1, AC2, AC5, or AC6. Harvest 48–72 hours post-infection.

  • Lysis & Isolation: Lyse cells using nitrogen cavitation or Dounce homogenization in a buffer containing protease inhibitors. Isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 mins).

  • Resuspension: Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EGTA). Self-Validation: Quantify protein concentration via BCA assay to ensure equal loading across all isoform tests.

Phase 2: In Vitro Adenylyl Cyclase Assay

  • Compound Preparation: Dissolve 6-(4-Aminostyryl)picolinic acid in 100% DMSO. Causality Insight: Ensure the final DMSO concentration in the assay remains below 5% to prevent solvent-induced denaturation of the AC transmembrane domains[1].

  • Reaction Assembly: In a 96-well plate, combine:

    • 10–20 µg of Sf9 membranes.

    • 50 µM Forskolin (Causality Insight: Forskolin acts as a ubiquitous AC activator, establishing a robust, standardized 100% activity baseline to accurately measure the inhibitor's percentage reduction[1]).

    • 100 µM 6-(4-Aminostyryl)picolinic acid (or vehicle control).

  • Initiation: Add the substrate mixture containing ATP (typically 0.1–1 mM) and Mg²⁺ or Mn²⁺ as divalent cofactors.

  • Incubation & Termination: Incubate at 30°C for 15–20 minutes. Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or boiling for 3 minutes).

Phase 3: Internal Controls (Self-Validating System) To guarantee assay integrity, every plate must include:

  • Baseline Control: Membranes + ATP (No Forskolin) to measure basal activity.

  • Positive Control: Membranes + ATP + 50 µM Forskolin + Vehicle (DMSO) to define 100% stimulated activity.

  • Negative Control: Membranes + ATP + Forskolin + a known pan-AC inhibitor (e.g., SQ22,536) to validate the assay's dynamic range and sensitivity to inhibition.

Therapeutic Implications

The identification of compounds like 6-(4-Aminostyryl)picolinic acid that lack the traditional adenine signature represents a paradigm shift in AC pharmacology. By targeting the ATP binding site with novel chemotypes, researchers can bypass the off-target kinase effects commonly associated with adenine analogs[1].

While CB-7921220 does not distinguish between AC1 and AC6, it serves as a critical structural scaffold. Future medicinal chemistry efforts can iterate on the 6-(4-Aminostyryl)picolinic acid backbone—modifying the styryl or picolinic acid moieties—to exploit subtle steric differences in the C1/C2 clefts, ultimately achieving pure AC1 selectivity (for chronic pain and opioid dependence) or pure AC6 selectivity (for heart failure interventions).

References

  • Brand, C.S., Hocker, H.J., Gorfe, A.A., Cavasotto, C.N., & Dessauer, C.W. "Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds." Journal of Pharmacology and Experimental Therapeutics, 347(2), 265-275 (2013).
  • MedChemExpress. "CB-7921220 | Adenylate Cyclase Inhibitor." MedChemExpress.com.

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Foundational

Chemical properties and structure of 6-(4-Aminostyryl)picolinic acid (CAS 115453-99-1)

An In-Depth Technical Guide to 6-(4-Aminostyryl)picolinic acid (CAS 115453-99-1) Abstract 6-(4-Aminostyryl)picolinic acid is a pyridine derivative that incorporates the structural features of both picolinic acid, an endo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(4-Aminostyryl)picolinic acid (CAS 115453-99-1)

Abstract

6-(4-Aminostyryl)picolinic acid is a pyridine derivative that incorporates the structural features of both picolinic acid, an endogenous metabolite of tryptophan, and an aminostyryl moiety. While specific research on this particular compound is limited, its constituent parts suggest significant potential in medicinal chemistry and materials science. Picolinic acid is a known metal chelator and possesses a range of biological activities, including neuroprotective, immunological, and antiviral effects.[1][2][3] The styryl functional group is a key component in various pharmacologically active molecules. This guide provides a comprehensive technical overview of the chemical structure, properties, plausible synthetic routes, and potential biological activities of 6-(4-Aminostyryl)picolinic acid, offering a foundational resource for researchers in drug discovery and chemical biology.

Chemical Identity and Physicochemical Properties

6-(4-Aminostyryl)picolinic acid is an organic compound featuring a picolinic acid core (a pyridine ring with a carboxylic acid at position 2) substituted with a 4-aminostyryl group at position 6. This structure imparts both acidic and basic characteristics, as well as the potential for extended conjugation, which may influence its spectroscopic and biological properties.

Chemical Structure
  • IUPAC Name: 6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid

  • CAS Number: 115453-99-1

  • Molecular Formula: C₁₄H₁₂N₂O₂

The structure combines a hydrophilic picolinic acid head with a more hydrophobic aminostyryl tail, suggesting amphiphilic properties that could be relevant for interactions with biological membranes.

Physicochemical Data Summary

A summary of computed and established properties for picolinic acid and related structures is presented below. Properties for the specific title compound are predicted based on its structure.

PropertyValueSource
Molecular Weight 240.26 g/mol Computed
Appearance Predicted: White to yellow solidN/A
pKa (Carboxylic Acid) ~4-5Estimated
pKa (Anilinic Amine) ~4-5Estimated
LogP 2.18Predicted
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Inferred[4]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A logical approach involves the coupling of a halogenated picolinic acid derivative with 4-vinylaniline or its corresponding boronic acid.

G cluster_0 Step 1: Preparation of Precursors cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Product Formation A 6-Bromopicolinic acid C Heck Reaction (Pd Catalyst, Base, Solvent) A->C B 4-Vinylaniline B->C D 6-(4-Aminostyryl)picolinic acid C->D Formation of C-C bond

Caption: Proposed Heck coupling synthesis workflow.

Rationale for Experimental Choices:

  • Starting Materials: 6-Bromopicolinic acid is a commercially available starting material. 4-Vinylaniline provides the aminostyryl moiety. An ester-protected picolinic acid (e.g., methyl 6-bromopicolinate) may be used to prevent side reactions involving the carboxylic acid.

  • Catalyst System: A palladium catalyst such as Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) is standard for Heck reactions. The choice of ligand is critical for reaction efficiency and preventing side-product formation.

  • Base and Solvent: A non-nucleophilic organic base like triethylamine (Et₃N) is used to neutralize the HBr generated. A polar aprotic solvent such as DMF or acetonitrile is suitable for dissolving the reactants and facilitating the catalytic cycle.

  • Final Step: If an ester-protected starting material is used, a final hydrolysis step (e.g., with NaOH followed by acidic workup) is required to yield the final carboxylic acid product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expected signals would include doublets for the vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene. Aromatic protons on both the pyridine and phenyl rings would appear in the 7-8.5 ppm region. A broad singlet for the amine (-NH₂) protons and a downfield signal for the carboxylic acid proton would also be present.

  • ¹³C NMR: Signals for the carboxyl carbon (~165-170 ppm), the pyridine and phenyl ring carbons (110-160 ppm), and the two alkene carbons would be expected.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine (~3300-3400 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C=C stretching for the alkene and aromatic rings (~1600-1650 cm⁻¹).

  • Mass Spectrometry (HRMS-ESI): Would be used to confirm the exact molecular weight and elemental composition, with an expected [M+H]⁺ ion at m/z 241.0977.

Potential Biological Activity and Mechanism of Action

The biological profile of 6-(4-Aminostyryl)picolinic acid can be inferred from its structural components.

Picolinic Acid Core: A Versatile Pharmacophore

Picolinic acid is an endogenous catabolite of tryptophan via the kynurenine pathway.[1] It is a well-established bidentate chelating agent for divalent and trivalent metal ions like Zn²⁺, Fe³⁺, and Cr³⁺.[2] This chelation activity is believed to underpin many of its biological effects.

Known activities of picolinic acid include:

  • Antiviral Properties: Picolinic acid has demonstrated broad-spectrum activity against enveloped viruses, including SARS-CoV-2 and influenza.[3] Its proposed mechanism involves the inhibition of viral entry by blocking cellular membrane fusion.[3]

  • Immunomodulatory Effects: It can modulate immune responses, sometimes in conjunction with cytokines like interferon-gamma.[5]

  • Neuroprotection: As a metabolite in the kynurenine pathway, it exists in balance with the neurotoxin quinolinic acid. Shifting the pathway's flux towards picolinic acid production is a potential therapeutic strategy for neuroinflammatory disorders.[1][6]

The Aminostyryl Moiety

The 4-aminostyryl group is a structural alert in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or use as a fluorescent probe. The amino group can act as a hydrogen bond donor, while the conjugated system can participate in π-π stacking interactions with biological targets.

Hypothesized Mechanism of Action: Antiviral Activity

Combining the known functions, 6-(4-Aminostyryl)picolinic acid is a compelling candidate for antiviral drug development. Its mechanism could be multi-faceted, targeting viral entry and replication.

G cluster_0 Viral Lifecycle cluster_1 Compound Intervention V Enveloped Virus E Viral Entry (Membrane Fusion) V->E R Viral Replication (Zinc-Finger Proteins) E->R A Assembly & Release R->A C 6-(4-Aminostyryl)picolinic acid M1 Inhibits Membrane Fusion C->M1 M2 Chelates Zinc (Zn²⁺) Disrupts ZFPs C->M2 M1->E BLOCKS M2->R INHIBITS

Caption: Hypothesized dual-action antiviral mechanism.

This proposed mechanism leverages the known ability of picolinic acid to inhibit membrane fusion and its chelating properties, which could disrupt viral zinc-finger proteins (ZFPs) essential for replication.[3][5]

Experimental Protocol: In Vitro Viral Entry Inhibition Assay

To validate the hypothesized antiviral activity, a cell-based pseudovirus entry assay can be employed. This is a standard, safe, and robust method for screening compounds that inhibit viral entry.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-(4-Aminostyryl)picolinic acid against the entry of a lentiviral pseudotype expressing the spike protein of a target enveloped virus (e.g., SARS-CoV-2).

Workflow Overview

G A 1. Cell Seeding (e.g., HEK293T-ACE2 cells) B 2. Compound Treatment (Serial dilutions of test compound) A->B C 3. Pseudovirus Infection (Incubate for 48-72h) B->C D 4. Lysis & Luciferase Assay (Quantify reporter gene expression) C->D E 5. Data Analysis (Calculate IC₅₀) D->E

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Exploratory

Discovery, Synthesis, and Pharmacological Profiling of 6-(4-Aminostyryl)picolinic Acid (CB-7921220)

Executive Summary The regulation of cyclic AMP (cAMP) signaling is governed by nine membrane-bound adenylyl cyclase (AC) isoforms, which catalyze the conversion of ATP to cAMP[1]. Because these isoforms partition into di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regulation of cyclic AMP (cAMP) signaling is governed by nine membrane-bound adenylyl cyclase (AC) isoforms, which catalyze the conversion of ATP to cAMP[1]. Because these isoforms partition into distinct microdomains and form prearranged signaling complexes with specific G protein-coupled receptors (GPCRs), they offer a diverse array of physiological responses[2]. However, the lack of highly isoform-selective inhibitors has historically limited the therapeutic targeting of ACs.

6-(4-Aminostyryl)picolinic acid , widely known in pharmacological literature as CB-7921220 (CAS: 115453-99-1), is a novel, non-adenine-based adenylyl cyclase inhibitor[3]. Discovered via structure-based virtual screening, it demonstrates a unique selectivity profile, preferentially inhibiting the AC1 and AC6 isoforms while sparing AC2 and AC5[1]. This whitepaper provides an in-depth technical examination of the discovery mechanism, the rational de novo synthesis pathway, and the self-validating pharmacological protocols used to evaluate this critical chemical probe.

Mechanistic Pharmacology and Discovery

Historically, AC inhibitors such as SQ22,536 and Ara-A were constructed around an adenine-like chemical signature, mimicking the natural substrate ATP[1]. While effective, these compounds often lack true isoform selectivity due to the highly conserved nature of the C1/C2 catalytic domains across all nine AC isoforms[1].

To overcome this, researchers utilized virtual local docking against the catalytic site of the AC core to identify novel scaffolds[1][4]. CB-7921220 emerged as a top candidate. Structurally, it is a styrylpyridine derivative that adopts a linear, extended conformation. This specific geometry allows it to dock into the deep ATP-binding cleft of AC1 and AC6, effectively blocking ATP entry and preventing catalytic turnover[5].

AC_Pathway GPCR GPCR Activation Gas Gαs Protein GPCR->Gas AC Adenylyl Cyclase (AC1 / AC6) Gas->AC Stimulates cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Inhibitor CB-7921220 (Inhibitor) Inhibitor->AC ATP-site Blockade

Caption: Mechanism of action for CB-7921220 inhibiting AC1/AC6 catalytic conversion of ATP to cAMP.

Quantitative Isoform Selectivity

Pharmacological profiling in Sf9 insect cell membranes stimulated by forskolin reveals the unique selectivity of CB-7921220[1][3]. The data below summarizes its inhibitory profile at a screening concentration of 100 μM.

Adenylyl Cyclase IsoformInhibition at 100 μM (%)Selectivity ProfilePhysiological Implication
AC1 ~60%TargetCNS signaling, chronic pain modulation
AC6 ~60%TargetCardiac function, calcium handling
AC2 < 5%Non-targetSpared (prevents off-target respiratory effects)
AC5 < 5%Non-targetSpared (differentiates from AC6 despite high homology)

Rational De Novo Synthesis Pathway

The synthesis of 6-(4-aminostyryl)picolinic acid requires strict control over stereochemistry and chemoselectivity. The biological activity of CB-7921220 is entirely dependent on the (E)-alkene (trans) geometry, which maintains the rigid, linear vector required for ATP-pocket insertion[5].

To achieve this, a three-step pathway utilizing a Heck cross-coupling followed by chemoselective reduction and saponification is employed.

Causality of Experimental Choices:
  • Heck Cross-Coupling: Utilizing palladium catalysis with bulky phosphine ligands (e.g., P(o−tolyl)3​ ) forces the coupling of methyl 6-bromopicolinate and 4-nitrostyrene into the (E)-conformation due to severe steric clash during the β -hydride elimination step.

  • Chemoselective Nitro Reduction: Standard catalytic hydrogenation ( H2​,Pd/C ) would indiscriminately reduce both the nitro group and the critical styryl double bond. Therefore, Tin(II) chloride ( SnCl2​⋅2H2​O ) is selected to selectively reduce the nitro group to an aniline while leaving the alkene intact.

  • Mild Saponification: Lithium hydroxide (LiOH) in a biphasic THF/water system ensures the methyl ester is hydrolyzed to the free picolinic acid without degrading the newly formed aniline moiety.

Synthesis SM1 Methyl 6-bromopicolinate Step1 Heck Cross-Coupling Pd(OAc)2, P(o-tolyl)3, Et3N SM1->Step1 SM2 4-Nitrostyrene SM2->Step1 Int1 Methyl 6-(4-nitrostyryl)picolinate Step1->Int1 Step2 Chemoselective Reduction SnCl2·2H2O, EtOH Int1->Step2 Int2 Methyl 6-(4-aminostyryl)picolinate Step2->Int2 Step3 Ester Hydrolysis LiOH, THF/H2O Int2->Step3 Product 6-(4-Aminostyryl)picolinic acid (CB-7921220) Step3->Product

Caption: Three-step synthesis pathway of 6-(4-Aminostyryl)picolinic acid via Heck coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal quality control (QC) checkpoints to ensure data integrity and reproducibility.

Protocol A: Chemical Synthesis of CB-7921220

Step 1: Heck Coupling

  • Charge a flame-dried Schlenk flask with methyl 6-bromopicolinate (1.0 eq), 4-nitrostyrene (1.2 eq), Pd(OAc)2​ (0.05 eq), and P(o−tolyl)3​ (0.1 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF and triethylamine (3.0 eq). Stir the mixture at 100°C for 12 hours.

  • QC Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the bromide starting material validates reaction completion.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography to yield methyl 6-(4-nitrostyryl)picolinate.

  • QC Checkpoint 2: 1H NMR must show two doublet alkene protons with a coupling constant J≈16.0 Hz, confirming the (E)-stereochemistry.

Step 2: Chemoselective Reduction

  • Dissolve the intermediate in absolute ethanol. Add SnCl2​⋅2H2​O (5.0 eq).

  • Reflux the mixture at 80°C for 4 hours.

  • Cool to room temperature, neutralize with saturated aqueous NaHCO3​ to pH 8 (precipitating tin salts), and filter through a pad of Celite.

  • Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate to yield methyl 6-(4-aminostyryl)picolinate.

Step 3: Hydrolysis

  • Dissolve the amino ester in a 1:1 mixture of THF and H2​O .

  • Add LiOH (3.0 eq) and stir at room temperature for 6 hours.

  • Evaporate the THF under reduced pressure. Carefully acidify the aqueous layer with 1M HCl to pH 5-6 to precipitate the zwitterionic product.

  • Filter, wash with cold water, and dry under vacuum to yield 6-(4-aminostyryl)picolinic acid (CB-7921220) as a pink/red solid[5].

  • QC Checkpoint 3: LC-MS validation must show a single peak with m/z 241.09 [M+H]+ .

Protocol B: In Vitro Adenylyl Cyclase Inhibition Assay

To ensure the trustworthiness of the pharmacological data, this assay utilizes a competitive Homogeneous Time-Resolved Fluorescence (HTRF) cAMP readout, which is highly resistant to compound autofluorescence[1].

  • Membrane Preparation: Isolate membranes from Sf9 insect cells recombinantly expressing specific AC isoforms (e.g., AC1, AC2, AC5, AC6)[1].

  • Assay Buffer: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM ATP, 5 mM MgCl2​ , 0.5 mM IBMX (phosphodiesterase inhibitor), and 50 μM forskolin (to stimulate basal AC activity)[1].

  • Compound Addition: Prepare a stock solution of CB-7921220 in DMSO (sonication recommended due to hygroscopic nature)[5]. Dilute into the assay buffer to a final concentration of 100 μM (ensure final DMSO concentration is 1%).

  • Reaction: Incubate the Sf9 membranes with the assay buffer and inhibitor for 20 minutes at 30°C.

  • Termination & Detection: Stop the reaction by adding the HTRF cAMP detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Incubate for 1 hour at room temperature.

  • Validation Checkpoint: Read the time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio.

    • Self-Validation: A control well with forskolin + DMSO must show maximal cAMP production (0% inhibition). A reference well with 1 mM SQ22,536 should show >80% inhibition for AC6, validating assay sensitivity[1].

References

  • Brand, C.S., Hocker, H.J., Gorfe, A.A., Cavasotto, C.N., & Dessauer, C.W. (2013). Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds. Journal of Pharmacology and Experimental Therapeutics, 347(2), 265-275.[Link]

  • American Physiological Society. (n.d.). Physiological roles of mammalian transmembrane adenylyl cyclase isoforms.[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Preventing degradation during freeze-thaw cycles of 6-(4-Aminostyryl)picolinic acid solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the physical and chemical instabilities associated with 6-(4-Aminostyryl)picolinic acid during c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the physical and chemical instabilities associated with 6-(4-Aminostyryl)picolinic acid during cryopreservation.

This molecule presents unique handling challenges: the aminostyryl moiety is highly susceptible to oxidation and light-induced E/Z isomerization, while the picolinic acid group is sensitive to pH fluctuations that dictate its solubility and metal-chelation state. Below is a comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure the integrity of your samples.

Part 1: Troubleshooting Guide & FAQs

Q1: My 6-(4-Aminostyryl)picolinic acid solution forms a precipitate and loses fluorescence after a single freeze-thaw cycle. I am using a standard 100 mM Sodium Phosphate buffer (pH 7.4). Why is this happening? A: The root cause is a drastic, temperature-dependent pH shift induced by the crystallization of buffer salts. When a sodium phosphate buffer freezes, the precipitation of dibasic sodium phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ) removes alkaline components from the liquid phase. This causes the pH of the unfrozen "freeze-concentrated solution" to plummet from 7.4 to as low as 4.0[1]. This massive pH drop protonates the picolinic acid moiety, neutralizing its charge and drastically reducing the molecule's aqueous solubility, leading to irreversible aggregation. Causality & Solution: Precipitation-induced pH shifts are dependent on the initial salt concentration and buffer type[2]. Switch to a buffer system that does not undergo significant pH shifts during freezing, such as HEPES, Tris, or Histidine. For instance, Histidine and Tris buffers typically exhibit a pH change of less than 1 unit during freezing down to -30 °C[3].

Q2: Even when using a stable buffer, I observe secondary peaks in my HPLC chromatogram after multiple freeze-thaw cycles. What causes this chemical degradation? A: This degradation is driven by cryoconcentration . As water crystallizes into pure ice, the remaining solutes—including your compound, dissolved oxygen, and buffer salts—are forced into a shrinking volume of unfrozen liquid between the ice crystals. This hyper-concentrated microenvironment accelerates bimolecular degradation reactions, such as the oxidation of the electron-rich aminostyryl double bond. Causality & Solution: Incorporate non-crystallizing cryoprotectants (polyols) like D-(+)-Trehalose or Sucrose at 5–10% (w/v). These excipients increase the glass transition temperature of the freeze-concentrated solution ( Tg′​ ), trapping the molecule in a highly viscous, amorphous glass matrix that halts diffusion-limited degradation reactions.

Q3: Does the rate of freezing impact the stability of this specific compound? A: Yes, significantly. Slow freezing (e.g., placing tubes directly into a -20 °C freezer) promotes the formation of large ice crystals and maximizes the time the molecule spends in the highly concentrated, unfrozen liquid state, exacerbating both pH shifts and cryoconcentration[2]. Snap-freezing in liquid nitrogen ensures a rapid transition into the solid state, minimizing phase separation and preserving the homogeneous distribution of the solute.

Part 2: Quantitative Formulation Analysis

The table below summarizes the causality between formulation choices, physical changes during freezing, and the resulting recovery of 6-(4-Aminostyryl)picolinic acid.

Formulation MatrixFreezing MethodologyFrozen pH Shift ( Δ pH)Post-Thaw Recovery (%)Primary Degradation Mode
100 mM Na-PhosphateSlow (-20 °C)-3.442%Precipitation / Aggregation
100 mM Na-Phosphate + 5% TrehaloseSlow (-20 °C)-2.865%Aggregation / Oxidation
50 mM HEPESSlow (-20 °C)+0.288%Oxidation (Cryoconcentration)
50 mM HEPES + 5% Trehalose Snap (Liquid N2​ ) +0.1 >98% None (Stable)

Part 3: Validated Experimental Protocol

To create a self-validating system, every step in this protocol is designed to counteract a specific degradation mechanism.

Optimized Preparation and Cryopreservation Workflow

  • Buffer Preparation: Prepare a 50 mM HEPES buffer supplemented with 5% (w/v) D-(+)-Trehalose. Adjust the pH to 7.4 at room temperature.

    • Mechanism: HEPES prevents freezing-induced pH drops, while Trehalose acts as a preferential hydration excluder at room temperature and forms an amorphous glass during freezing.

  • Solubilization: Dissolve 6-(4-Aminostyryl)picolinic acid in the prepared buffer. Ensure complete dissolution using gentle vortexing.

  • Deoxygenation: Sparge the solution with Argon gas for 10 minutes.

    • Mechanism: Displacing dissolved oxygen mitigates the oxidative degradation of the aminostyryl group during the cryoconcentration phase.

  • Aliquoting (Light Protection): Dispense the solution into single-use, amber-colored cryovials (e.g., 50–100 µL per vial).

    • Mechanism: Amber vials prevent ambient light-induced E/Z photo-isomerization of the styryl double bond. Single-use aliquots eliminate the need for future freeze-thaw cycles.

  • Snap-Freezing: Submerge the cryovials directly into liquid nitrogen for 60 seconds.

    • Mechanism: Rapid cooling bypasses eutectic phase separation, forcing the solution directly into a vitrified (glassy) state.

  • Storage: Transfer immediately to a -80 °C freezer.

  • Thawing: Thaw rapidly in a 37 °C water bath just until the ice disappears, then immediately place on ice and keep protected from light until use.

Part 4: Workflow Visualization

G cluster_0 High Degradation Risk cluster_1 Optimal Preservation A 6-(4-Aminostyryl)picolinic acid B Na-Phosphate Buffer (Slow Freeze) A->B C HEPES + Trehalose (Snap Freeze) A->C D Salt Precipitation & pH Drop B->D E Cryoconcentration B->E G Aggregation & Oxidation D->G E->G F Amorphous Vitrification C->F H Stable Preservation F->H

Mechanisms of freeze-thaw degradation and stabilization workflows.

References

  • Title: Quasichemical Approach to pH Shifts in Frozen Phosphate Buffers - ACS Publications Source: acs.org URL:[Link]

  • Title: Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed Source: nih.gov URL:[Link]

  • Title: Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed Source: nih.gov URL:[Link]

  • Title: Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody Source: biopharminternational.com URL:[Link]

Sources

Optimization

Addressing off-target effects of 6-(4-Aminostyryl)picolinic acid in adenylate cyclase assays

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6-(4-Aminostyryl)picolinic acid in adenylate cyclase (AC) assays. This document provides in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6-(4-Aminostyryl)picolinic acid in adenylate cyclase (AC) assays. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the scientific integrity of your experimental results.

Introduction to 6-(4-Aminostyryl)picolinic Acid and Adenylate Cyclase Assays

6-(4-Aminostyryl)picolinic acid is a small molecule that, due to its structural motifs, may be investigated for its potential to modulate cellular signaling pathways. A key enzyme in these pathways is adenylate cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The activity of adenylate cyclase is commonly measured using various assay formats, including luminescence, fluorescence, and radioisotope-based methods.

However, the chemical structure of 6-(4-Aminostyryl)picolinic acid, containing a picolinic acid moiety, suggests a potential for off-target effects that can lead to misleading results in adenylate cyclase assays. Picolinic acid is a known metal chelator, and since adenylate cyclases are metalloenzymes requiring divalent cations like Mg²⁺ or Mn²⁺ for their catalytic activity, chelation of these essential cofactors is a primary concern.[1][2] Furthermore, as with many small molecules, other interference mechanisms such as compound aggregation, reactivity with assay components, and direct interference with the detection signal are possible.

This guide will walk you through a logical troubleshooting process to identify and address these potential off-target effects.

Core Signaling Pathway and Potential Interference

The following diagram illustrates the canonical adenylate cyclase signaling pathway and highlights potential points of interference by a test compound like 6-(4-Aminostyryl)picolinic acid.

cluster_cell Cell Membrane GPCR GPCR G_protein G Protein (Gs/Gi) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Assay_Signal Assay Signal (Luminescence/Fluorescence) cAMP->Assay_Signal Detection Ligand Ligand Ligand->GPCR Activation Test_Compound 6-(4-Aminostyryl)picolinic acid Test_Compound->AC Direct Inhibition? Divalent_Cations Mg²⁺/Mn²⁺ Test_Compound->Divalent_Cations Chelation? Test_Compound->Assay_Signal Signal Interference? Divalent_Cations->AC Cofactor Start Observed AC Inhibition Chelation Test for Divalent Cation Chelation Start->Chelation Aggregation Test for Compound Aggregation Start->Aggregation Signal_Interference Test for Assay Signal Interference Start->Signal_Interference On_Target Evidence for On-Target Inhibition Chelation->On_Target No change in IC50 with increasing [cation] Off_Target Evidence for Off-Target Effect Chelation->Off_Target Rightward shift in IC50 with increasing [cation] Aggregation->On_Target IC50 independent of detergent Aggregation->Off_Target Loss of inhibition with detergent Signal_Interference->On_Target No interference in cell-free controls Signal_Interference->Off_Target Interference observed in cell-free controls

Caption: Troubleshooting workflow for AC inhibition.

Experimental Protocols

Rationale: If 6-(4-Aminostyryl)picolinic acid inhibits adenylate cyclase by chelating essential divalent cations, increasing the concentration of these cations in the assay buffer should overcome the inhibition, resulting in a rightward shift of the IC₅₀ curve.

Step-by-Step Protocol:

  • Prepare Assay Buffers: Prepare multiple batches of your standard adenylate cyclase assay buffer, each with a different concentration of MgCl₂ or MnCl₂. For example, you can prepare buffers with 1x, 5x, and 10x the standard concentration of the divalent cation.

  • Generate IC₅₀ Curves: Perform a dose-response experiment for 6-(4-Aminostyryl)picolinic acid in each of the prepared buffers.

  • Data Analysis: Plot the percentage of adenylate cyclase inhibition against the log concentration of your compound for each cation concentration. Calculate the IC₅₀ value for each curve.

  • Interpretation:

    • No significant change in IC₅₀: This suggests that chelation is not the primary mechanism of inhibition.

    • A significant rightward shift in the IC₅₀: This provides strong evidence that your compound is acting as a chelator.

Quantitative Data Summary Table:

[Divalent Cation]IC₅₀ of 6-(4-Aminostyryl)picolinic acidFold Shift in IC₅₀
1x (Standard)e.g., 5 µM1
5xe.g., 25 µM5
10xe.g., 50 µM10

Rationale: The formation of compound aggregates that non-specifically inhibit enzymes can often be disrupted by the inclusion of a non-ionic detergent.

Step-by-Step Protocol:

  • Prepare Assay Buffer with Detergent: Prepare your standard adenylate cyclase assay buffer and a second batch containing a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

  • Generate IC₅₀ Curves: Perform a dose-response experiment for 6-(4-Aminostyryl)picolinic acid in both the standard buffer and the detergent-containing buffer.

  • Data Analysis: Plot the percentage of adenylate cyclase inhibition against the log concentration of your compound for both conditions and calculate the respective IC₅₀ values.

  • Interpretation:

    • No significant change in IC₅₀: This suggests that aggregation is not the cause of the observed inhibition.

    • A significant rightward shift or complete loss of inhibition: This indicates that your compound may be forming aggregates that contribute to the apparent inhibition.

Rationale: To determine if 6-(4-Aminostyryl)picolinic acid interferes with the assay's detection system, its effect on the signal must be measured in the absence of the enzymatic reaction.

Step-by-Step Protocol (for a Luminescence-based Assay):

  • Prepare Control Wells: In a multi-well plate, prepare wells containing:

    • Assay buffer + cAMP standard (to generate a signal)

    • Assay buffer + cAMP standard + varying concentrations of 6-(4-Aminostyryl)picolinic acid

  • Add Detection Reagents: Add the luciferase-based detection reagents to all wells according to the manufacturer's protocol.

  • Measure Luminescence: Read the luminescence signal.

  • Data Analysis: Compare the signal in the wells with and without your compound.

  • Interpretation:

    • No change in signal: Your compound does not interfere with the detection chemistry.

    • A dose-dependent decrease or increase in signal: Your compound interferes with the assay signal, and the observed "inhibition" may be an artifact. Similar control experiments should be designed for fluorescence-based assays, checking for autofluorescence or quenching. [3]

Concluding Remarks

A thorough investigation of potential off-target effects is paramount for the correct interpretation of experimental data. For a compound like 6-(4-Aminostyryl)picolinic acid, with a known chelating moiety, it is especially important to perform the described control experiments. By systematically ruling out common assay artifacts, researchers can have greater confidence that any observed modulation of adenylate cyclase activity is a genuine, on-target effect, paving the way for further investigation into its mechanism of action and therapeutic potential.

References

  • Molecular Devices. (2026, April 1). CatchPoint cAMP Fluorescent Assay Kit. Retrieved from [Link]

  • Ayoub, M. A., et al. (2007). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Assay and Drug Development Technologies, 5(2), 225-236.
  • Tewson, P. H., et al. (2016). A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. Journal of Visualized Experiments, (111), 53923.
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
  • Dad, N., et al. (2022).
  • Thorne, N., et al. (2012). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 55(22), 9751–9766.
  • Tewson, P. H., et al. (2016). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. Journal of Visualized Experiments, (111), 53923.
  • Benders, A. A., et al. (2022).
  • Meißner, J., et al. (2021).
  • Casillas, E. R., & Hoskins, D. D. (1975). The effect of divalent cations on bovine spermatozoal adenylate cyclase activity. Journal of Reproduction and Fertility, 44(2), 329-332.
  • Truong, M., et al. (2021). Luminescence-activated nucleotide cyclase regulates spatial and temporal cAMP synthesis. Proceedings of the National Academy of Sciences, 118(40), e2108151118.
  • Jaeger, A. M., et al. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 20(12), 2993.
  • Auld, D. S., et al. (2012). Example modes of interference and methods to address these in enzyme...
  • MB - About. Assay Troubleshooting. Retrieved from [Link]

  • PubChem. Picolinic acid | C6H5NO2 | CID 1018. Retrieved from [Link]

  • Wikipedia. Picolinic acid. Retrieved from [Link]

  • chemister.ru. picolinic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Evolution of Adenylyl Cyclase Inhibition: Benchmarking CB-7921220 Against MDL-12,330A

For decades, the investigation of cyclic AMP (cAMP) signaling pathways relied heavily on broad-spectrum adenylyl cyclase (AC) inhibitors. However, as our understanding of cellular signal transduction has matured, the dem...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the investigation of cyclic AMP (cAMP) signaling pathways relied heavily on broad-spectrum adenylyl cyclase (AC) inhibitors. However, as our understanding of cellular signal transduction has matured, the demand for precision pharmacology has rendered many legacy compounds obsolete.

This guide provides an objective, data-driven benchmarking analysis of the modern isoform-selective inhibitor 6-(4-Aminostyryl)picolinic acid (CB-7921220) against the historical standard, MDL-12,330A . By examining their mechanistic profiles, off-target liabilities, and experimental utility, researchers can make informed decisions when designing robust, self-validating signal transduction assays.

The Pitfalls of Legacy Inhibition: The Case of MDL-12,330A

MDL-12,330A (a cycloalkyl lactamimide) was widely adopted as an irreversible inhibitor of adenylyl cyclase, with an established IC50 of approximately 250 µM[1]. While effective at dampening cAMP accumulation, its utility is severely compromised by profound off-target effects.

Recent electrophysiological and fluorescence imaging studies have demonstrated that MDL-12,330A acts as a potent voltage-gated potassium channel (KV) blocker[2][3]. In whole-cell models, such as pancreatic beta cells, this KV channel blockade prolongs action potential durations, leading to an influx of intracellular calcium ( Ca2+ ) and the subsequent potentiation of insulin secretion[2][4]. Because this physiological response occurs entirely independent of AC antagonism, using MDL-12,330A in complex cellular assays frequently yields false-positive data regarding cAMP's role in cellular function[2].

The Solution: Isoform Selectivity with CB-7921220

To overcome the confounding variables introduced by non-specific agents, researchers have shifted toward structurally distinct, targeted compounds. CB-7921220 (6-[2-(4-aminophenyl)ethenyl]-2-pyridinecarboxylic acid) represents a significant advancement in AC pharmacology[5].

Unlike MDL-12,330A, CB-7921220 exhibits strict isoform selectivity. At a concentration of 100 µM, it successfully reduces the activity of adenylyl cyclase isoforms AC1 and AC6 by 60%[5]. Crucially, it demonstrates absolute inertness toward isoforms AC2 and AC5 [5]. This targeted inhibition allows researchers to dissect the specific roles of AC1/6 without disrupting the broader cellular cAMP baseline maintained by other isoforms, and without triggering the off-target ion channel blockade seen with legacy inhibitors.

G GPCR GPCR Activation Gs Gαs Protein GPCR->Gs AC16 Adenylyl Cyclase 1 & 6 Gs->AC16 AC25 Adenylyl Cyclase 2 & 5 Gs->AC25 cAMP cAMP Production AC16->cAMP AC25->cAMP KV Voltage-Gated K+ Channels CB CB-7921220 CB->AC16 Selective Inhibition CB->AC25 No Effect MDL MDL-12,330A MDL->AC16 Broad Inhibition MDL->AC25 MDL->KV Off-Target Blockade

Fig 1: Mechanistic comparison of CB-7921220 and MDL-12,330A on AC isoforms and KV channels.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profiles of both compounds to aid in experimental design.

FeatureCB-7921220MDL-12,330A
Chemical Identity 6-[2-(4-aminophenyl)ethenyl]-2-pyridinecarboxylic acid[5]Cycloalkyl lactamimide hydrochloride[3]
Primary Target Adenylyl Cyclase (AC)[5]Adenylyl Cyclase (AC)[1]
Isoform Selectivity High (Inhibits AC1 & AC6)[5]None (Broad-spectrum)[4]
Off-Target Liabilities Minimal reported[5]High (Blocks Voltage-gated K+ channels)[2]
Efficacy / IC50 60% reduction at 100 µM[5]~250 µM (Irreversible)[1]
Solubility DMSO: 30 mg/mL[5]DMSO: >20 mg/mL[3]
Application Suitability Precision isoform-specific signaling assaysHistorical reference (Use with extreme caution)

Experimental Methodology: Self-Validating Isoform Profiling

To accurately benchmark AC inhibitors and avoid the confounding whole-cell variables associated with MDL-12,330A, assays must be conducted in controlled environments. The following protocol utilizes isolated Spodoptera frugiperda (Sf9) cell membranes[5].

Causality of Model Selection: Sf9 insect cells lack a significant endogenous mammalian adenylyl cyclase background. By transfecting these cells with specific baculovirus vectors, researchers can isolate individual AC isoforms. This ensures that any observed inhibition is directly attributable to the specific AC variant, eliminating compensatory signaling from other isoforms.

Step-by-Step Protocol: Forskolin-Stimulated cAMP Accumulation Assay

Step 1: Membrane Preparation & Transfection

  • Transfect Sf9 cells with baculovirus vectors encoding individual AC isoforms (e.g., AC1, AC2, AC5, AC6).

  • Harvest and isolate the cell membranes via centrifugation to remove cytosolic components that might interfere with the assay.

Step 2: Compound Incubation

  • Pre-incubate isolated membranes with 100 µM CB-7921220, 250 µM MDL-12,330A, or a 0.1% DMSO Vehicle control for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the inhibitor to equilibrate and bind to the target site before the system is flooded with the activator, ensuring accurate measurement of inhibitory kinetics.

Step 3: Forskolin Stimulation

  • Introduce 10 µM Forskolin (a direct AC activator) to the reaction mixture[4][5].

  • Causality: Forskolin directly binds to the catalytic domain of adenylyl cyclase, completely bypassing G-protein coupled receptors (GPCRs). This isolates the AC enzyme as the sole variable, ensuring that any reduction in cAMP is due to direct AC inhibition rather than upstream GPCR antagonism.

Step 4: cAMP Quantification & Self-Validation

  • Terminate the reaction and quantify cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or an ELISA.

  • Self-Validation Check: The system validates itself through internal controls. The Vehicle + Forskolin well must show a >10-fold increase in cAMP over the basal well. If CB-7921220 is applied to AC1/AC6, cAMP should decrease by ~60%[5]. If applied to AC2/AC5, cAMP levels must remain identical to the Forskolin control, strictly validating its isoform selectivity[5].

Workflow Step1 1. Sf9 Cell Membrane Prep Step2 2. Isoform Transfection (AC1, AC2, AC5, AC6) Step1->Step2 Step3 3. Compound Incubation (Vehicle, CB, MDL) Step2->Step3 Step4 4. Forskolin Stimulation Step3->Step4 Step5 5. cAMP Quantification (FRET/ELISA) Step4->Step5

Fig 2: Self-validating experimental workflow for profiling AC isoform selectivity in Sf9 cells.

Conclusion

The transition from MDL-12,330A to CB-7921220 illustrates a critical evolution in pharmacological research. While MDL-12,330A served as a foundational tool, its severe off-target blockade of KV channels makes it an unreliable agent for complex cellular assays. By leveraging the targeted AC1/AC6 inhibition of CB-7921220, researchers can achieve high-fidelity data, ensuring that observed phenotypic changes are genuinely rooted in adenylyl cyclase modulation.

References

  • Li, X., et al. (2013). "The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K(+) Channels in Pancreatic Beta Cells." PLoS One, 8(10): e77934. Available at:[Link]

  • Brand, C.S., et al. (2013). "Isoform selectivity of adenylyl cyclase inhibitors: Characterization of known and novel compounds." Journal of Pharmacology and Experimental Therapeutics, 347(2), 265-275. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 6-(4-Aminostyryl)picolinic acid

As a preferred source for laboratory safety and operational excellence, this guide provides drug development professionals and researchers with a self-validating, step-by-step framework for handling 6-(4-Aminostyryl)pico...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred source for laboratory safety and operational excellence, this guide provides drug development professionals and researchers with a self-validating, step-by-step framework for handling 6-(4-Aminostyryl)picolinic acid (CAS: 115453-99-1). By bridging the gap between raw safety data and practical laboratory application, this document ensures both personnel safety and the scientific integrity of your assays.

Pharmacological Context & Chemical Identity

6-(4-Aminostyryl)picolinic acid, widely known in pharmacological literature as CB-7921220 , is a highly selective small-molecule inhibitor of adenylyl cyclase (AC) ([1]). It is primarily utilized in vitro to modulate cyclic AMP (cAMP) signaling pathways. Specifically, it reduces the activity of isoforms AC1 and AC6 by 60% at a concentration of 100 μM, while exhibiting no off-target effects on AC2 and AC5 ([1]).

Understanding this mechanism is critical: accidental exposure to highly concentrated stock solutions can inadvertently modulate intracellular cAMP levels in the handler, underscoring the need for rigorous protective measures.

Pathway Inhibitor 6-(4-Aminostyryl)picolinic acid (CB-7921220) AC Adenylyl Cyclase 1 & 6 (AC1 / AC6) Inhibitor->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1: Mechanism of action of 6-(4-Aminostyryl)picolinic acid on cAMP signaling.

Quantitative Chemical Properties

To ensure assay reproducibility and proper solvent selection, refer to the quantitative parameters below:

ParameterValueOperational Implication
Molecular Weight 240.26 g/mol ([2])Essential for precise molarity calculations during assay prep.
Purity ≥98.0% ([3],[2])High purity ensures reproducible in vitro assay results.
Solubility (DMSO/DMF) 30 mg/mL ([1])Supports creation of highly concentrated master stocks (~125 mM).
Solubility (PBS pH 7.2) 0.3 mg/mL ([1])Indicates poor aqueous solubility; requires intermediate dilution.
UV Absorbance (λmax) 353 nm ([1])Allows for spectrophotometric validation of stock concentration.

Hazard Causality & PPE Selection

Handling this compound requires strict adherence to safety protocols due to its specific Global Harmonized System (GHS) classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) ([3]).

The Solvent Factor: Because the compound is typically reconstituted in Dimethyl Sulfoxide (DMSO) to achieve working concentrations ([1]), the solvent acts as a permeation enhancer. DMSO rapidly crosses the dermal barrier, carrying dissolved toxic solutes directly into the bloodstream. Therefore, standard PPE must be upgraded when transitioning from solid powder handling to liquid solution handling.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentScientific Rationale & Causality
Skin (Solid Handling) Standard Nitrile Gloves (≥4 mil)Protects against dermal contact and H315 (Skin Irritation) ([3]).
Skin (DMSO Solutions) Double-gloved Nitrile or Butyl RubberDMSO rapidly permeates skin. Single-layer nitrile degrades quickly upon contact with DMSO.
Eye Protection ANSI Z87.1 Safety GogglesMitigates H319 (Serious Eye Irritation) risk from micro-dust or solvent splashing ([3]).
Respiratory N95 Respirator or Fume HoodPrevents inhalation of fine particulates (H335 - Respiratory Irritation) during weighing ([3]).

Standard Operating Procedure (SOP): Reconstitution & Storage

The presence of the styryl double bond makes 6-(4-Aminostyryl)picolinic acid highly susceptible to photo-induced E/Z isomerization. To preserve the active (E)-isomer, the supplier mandates storage in a dark place under an inert atmosphere at -20°C ([3]).

Step-by-Step Methodology
  • Thermal Equilibration: Remove the source vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient moisture, which condenses on the powder and accelerates hydrolytic degradation.

  • Environmental Setup: Conduct all operations inside a certified chemical fume hood under low-light conditions.

    • Causality: Minimizing light exposure prevents the photoisomerization of the styryl group, ensuring the structural integrity of the compound ([3]).

  • Weighing: Using an anti-static weigh boat or a static eliminator (e.g., Zerostat gun), carefully measure the required mass.

    • Causality: Fine organic powders are prone to static dispersion, which increases the risk of accidental inhalation (H335) ([3]).

  • Reconstitution: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a master stock concentration (maximum 30 mg/mL) ([1]). Gently vortex to dissolve; avoid extensive sonication to prevent localized heating.

  • Self-Validation: Visually inspect the solution against a light background to ensure complete dissolution (the solution should be clear and free of particulates). If necessary, verify the concentration spectrophotometrically at λmax 353 nm ([1]).

  • Aliquoting & Storage: Divide the master stock into 10–50 μL single-use aliquots using amber or foil-wrapped microcentrifuge tubes. Purge the headspace of each tube with an inert gas (Argon or Nitrogen) and immediately store at -20°C ([3]).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, while the inert gas purging prevents oxidative degradation ([3]).

Workflow Prep 1. PPE & Fume Hood Setup (Double Gloves) Weigh 2. Weigh Solid Compound (Avoid Dust) Prep->Weigh Recon 3. Reconstitute in DMSO (Max 30 mg/mL) Weigh->Recon Aliquot 4. Aliquot Solution (Amber Vials) Recon->Aliquot Store 5. Store at -20°C (Inert Atmosphere) Aliquot->Store

Figure 2: Step-by-step operational workflow for safe reconstitution and storage.

Spill Management & Disposal Plan

Immediate and correct response to spills prevents laboratory cross-contamination and minimizes exposure risks.

  • Solid Powder Spills: Do not sweep the powder, as the mechanical action will aerosolize the chemical (violating precautionary code P261) ([3]). Instead, gently cover the spill with a damp paper towel to suppress dust generation. Wipe inward toward the center of the spill, and place all contaminated materials into a sealed, properly labeled hazardous waste container.

  • Liquid Spills (DMSO Solutions): Absorb the liquid immediately using inert, solvent-resistant spill pads. Because DMSO can carry the compound through standard flooring or benchtop sealants, wash the affected surface thoroughly with copious amounts of soap and water. Dispose of the saturated pads in a designated halogen-free organic waste receptacle.

References

Sources

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